Physical and chemical properties of tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate
Physical and chemical properties of tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate
An In-Depth Technical Guide to tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate
Abstract
This technical guide provides a comprehensive overview of tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document elucidates its core physicochemical properties, spectroscopic signature, plausible synthetic strategies, and critical applications. It is intended for researchers, chemists, and professionals in the field of drug development, offering field-proven insights into its utility as a versatile molecular scaffold. The guide includes detailed protocols, safety information, and visual diagrams to facilitate a deeper understanding of its chemical nature and practical handling.
Compound Identification and Molecular Structure
The precise architecture of a molecule is fundamental to its function. tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate belongs to the spirocyclic class of compounds, characterized by two rings connected through a single shared carbon atom. This structural feature imparts a rigid, three-dimensional conformation that is highly sought after in modern drug design to enhance binding affinity and selectivity.
-
IUPAC Name: tert-butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate[1]
-
CAS Number: 1251003-79-8[1]
-
PubChem CID: 82386804[1]
-
Molecular Formula: C₁₂H₂₂N₂O₃
-
SMILES: CC(C)(C)OC(=O)N1CCC2(CC1)COCCN2[1]
Synonyms: The compound is often referenced by its CAS number or variations of its IUPAC name.[1]
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is critical for its application in experimental settings, from reaction setup to formulation.
Physicochemical Data Summary
Quantitative data for this specific molecule is not extensively published in peer-reviewed literature; however, data can be inferred from supplier technical sheets and analogous structures.
| Property | Value | Source / Comment |
| Molecular Weight | 242.32 g/mol | Calculated |
| Appearance | Solid / Crystalline Powder | Inferred from related compounds |
| Solubility | Soluble in organic solvents (e.g., DCM, Methanol) | General property for Boc-protected amines |
| Storage | Recommended storage at 2-8°C, sealed in a dry, dark place. | Based on supplier data for similar compounds[2] |
Spectroscopic Characterization
Spectroscopic analysis validates the identity, purity, and structure of the synthesized compound. While specific spectra for this exact molecule are proprietary, a standard analytical package would include the following, which are available upon request from commercial suppliers.[1]
-
Nuclear Magnetic Resonance (NMR):
-
¹H-NMR: Would show characteristic peaks for the tert-butyl group (a singlet at ~1.4-1.5 ppm) and distinct multiplets for the protons on the two heterocyclic rings.
-
¹³C-NMR: Would confirm the presence of the carbonyl carbon from the Boc group (~155 ppm), the quaternary spiro-carbon, and other carbons in the aliphatic rings.
-
-
Mass Spectrometry (MS): LCMS or GCMS analysis would confirm the molecular weight, with an expected [M+H]⁺ peak at approximately 243.16 m/z.[1]
-
Infrared (IR) Spectroscopy: An FTIR spectrum would display characteristic absorption bands for the N-H bond (if the second amine is not protected), C-H bonds, the C-O ether linkage, and a strong C=O stretch from the Boc-carbamate group (~1680-1700 cm⁻¹).[1]
Synthesis, Reactivity, and Applications
Synthetic Strategy Overview
The Boc (tert-butoxycarbonyl) protecting group on one of the nitrogen atoms is a key feature. This group is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid), allowing for selective functionalization of the two different nitrogen atoms within the scaffold.
Caption: Generalized synthetic pathway for diazaspiro[4.5]decane scaffolds.
Role in Drug Discovery
The 9-oxa-2,6-diazaspiro[4.5]decane scaffold is a valuable building block in medicinal chemistry for several reasons:
-
Structural Rigidity and 3D Shape: The spirocyclic nature provides a fixed orientation for substituents, which can lead to higher binding affinity and selectivity for biological targets.
-
Versatile Functionalization: The two distinct nitrogen atoms serve as handles for introducing diverse chemical groups, enabling the exploration of structure-activity relationships (SAR).
-
Improved Physicochemical Properties: This scaffold can improve properties like solubility and metabolic stability, which are crucial for developing viable drug candidates.[5]
It is used as a key intermediate in the synthesis of complex bioactive molecules, including protease inhibitors, receptor modulators, and compounds targeting central nervous system (CNS) disorders.[5] Notably, related oxa-diazaspiro[4.5]decane derivatives have recently been investigated as potent and selective inhibitors of KRAS-G12D, a critical oncogenic mutation that has been challenging to target.[6]
Experimental Protocols and Workflows
Illustrative Synthesis Protocol
Disclaimer: The following is a generalized, illustrative protocol based on common organic synthesis techniques for related compounds.[3][7] It has not been validated for this specific molecule and must be adapted and optimized by a qualified chemist.
-
Reaction Setup: To a solution of the unprotected 9-oxa-2,6-diazaspiro[4.5]decane precursor in a suitable solvent (e.g., dichloromethane or THF) in a round-bottom flask, add a base such as triethylamine (1.2 equivalents).
-
Boc Protection: Cool the mixture to 0°C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) dropwise while stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue using silica gel column chromatography to yield the pure title compound.
Post-Synthesis Characterization Workflow
Validating the outcome of a synthesis is a multi-step process ensuring the correct product has been made to the required purity.
Caption: Standard workflow for purification and analysis of a synthesized compound.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this exact isomer is not publicly available, data from closely related diazaspiro compounds provide essential guidance.[8]
-
GHS Hazard Classification:
-
Signal Word: Warning[8]
-
Pictogram: GHS07 (Exclamation Mark)
Recommended Precautions
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety glasses with side-shields or a face shield.[8]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid formation and inhalation of dust or aerosols.[9] Avoid contact with skin and eyes.[8]
-
First Aid:
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[8]
-
In Case of Skin Contact: Wash off with soap and plenty of water.[8]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8][9]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[8][9]
-
-
Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[8]
References
- Angene Chemical. (2021-05-01). Safety Data Sheet.
- MySkinRecipes. tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate.
- CymitQuimica. (2024-12-19). Safety Data Sheet.
- PubChem. Tert-butyl 6,9-diazaspiro[4.5]decane-6-carboxylate.
- Sigma-Aldrich. tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate.
- SynHet. Tert-butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate.
- ChemicalBook. tert-butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate.
- Google Patents. WO2018087602A1 - Resolution of optically active diazaspiro[4.5]decane derivatives.
- Google Patents. CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
- Google Patents. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
- PubMed. (2026-01-02). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach.
Sources
- 1. Tert-butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate [synhet.com]
- 2. tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate | 236406-39-6 [sigmaaldrich.com]
- 3. WO2018087602A1 - Resolution of optically active diazaspiro[4.5]decane derivatives - Google Patents [patents.google.com]
- 4. CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester - Google Patents [patents.google.com]
- 5. tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate [myskinrecipes.com]
- 6. 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents [patents.google.com]
- 8. angenechemical.com [angenechemical.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
